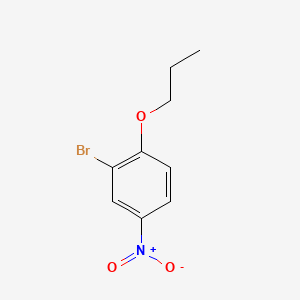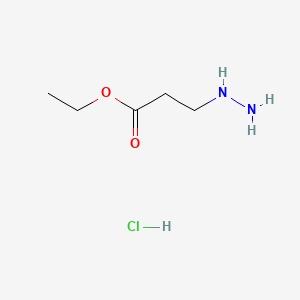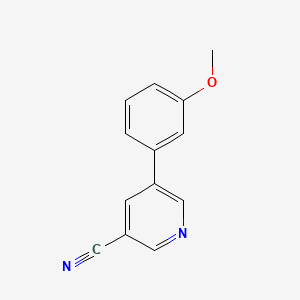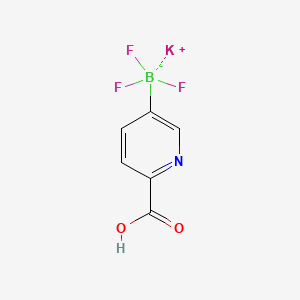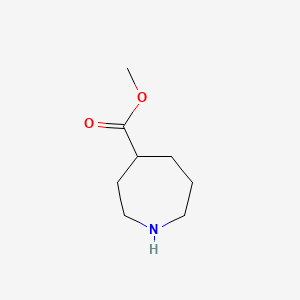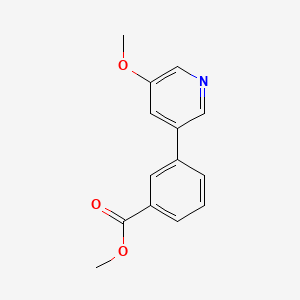
Methyl 3-(5-methoxypyridin-3-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(5-methoxypyridin-3-yl)benzoate” is a chemical compound with the CAS Number: 1373232-69-9 . It has a molecular weight of 243.26 and its IUPAC name is methyl 3- (5-methoxy-3-pyridinyl)benzoate .
Molecular Structure Analysis
The InChI Code of “Methyl 3-(5-methoxypyridin-3-yl)benzoate” is 1S/C14H13NO3/c1-17-13-7-12 (8-15-9-13)10-4-3-5-11 (6-10)14 (16)18-2/h3-9H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-(5-methoxypyridin-3-yl)benzoate” has a molecular weight of 243.26 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Surface Chemistry and Catalysis
The reduction of methyl benzoate, which includes structures similar to Methyl 3-(5-methoxypyridin-3-yl)benzoate, has been investigated on yttrium oxide catalysts. This study revealed insights into the reduction processes involving surface benzoate and methoxide intermediates, highlighting the chemical transformations that these compounds can undergo on catalytic surfaces (King & Strojny, 1982).
Photophysical Properties
The photophysical properties of methyl benzoates have been a subject of interest, with studies exploring how substituents like methoxy groups affect their luminescence properties. This research provides valuable insights into the electronic structure and behavior of such compounds under various conditions, which is crucial for their potential applications in fields like materials science and photonics (Kim et al., 2021).
Synthetic Chemistry and Drug Design
Bioorganic and Medicinal Chemistry
The compound has been involved in the synthesis of radiotracers for imaging in Alzheimer's disease, showcasing its role in developing tools for biomedical imaging and diagnostics (Gao et al., 2018). Additionally, certain derivatives of methyl benzoate have been identified as tubulin polymerization inhibitors, indicating their potential in cancer therapy (Minegishi et al., 2015).
特性
IUPAC Name |
methyl 3-(5-methoxypyridin-3-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-7-12(8-15-9-13)10-4-3-5-11(6-10)14(16)18-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXFMTADGDSFSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742945 |
Source


|
| Record name | Methyl 3-(5-methoxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-methoxypyridin-3-yl)benzoate | |
CAS RN |
1373232-69-9 |
Source


|
| Record name | Methyl 3-(5-methoxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

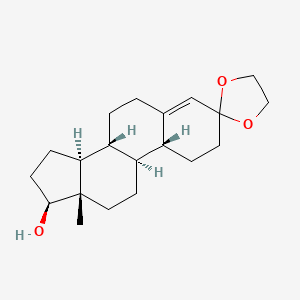
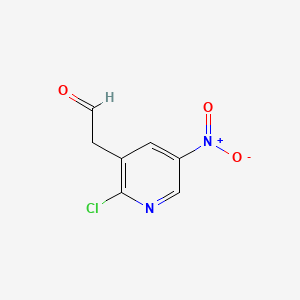
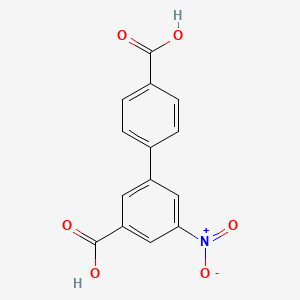
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)
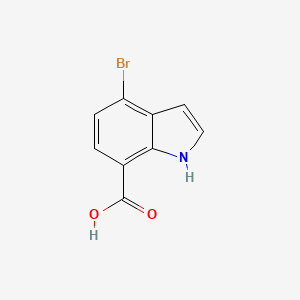
![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)

